molecular formula C6H9N3O2 B12940478 5-Ethyl-1-methyl-2-nitroimidazole CAS No. 22796-67-4

5-Ethyl-1-methyl-2-nitroimidazole

Cat. No.: B12940478
CAS No.: 22796-67-4
M. Wt: 155.15 g/mol
InChI Key: IKJZVLQZWUDHFV-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-2-nitro-1H-imidazole typically involves the nitration of 5-ethyl-1-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position of the imidazole ring .

Industrial Production Methods: Industrial production of 5-ethyl-1-methyl-2-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Nitric acid and sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Amino derivatives: Formed through reduction of the nitro group.

    Nitroso derivatives: Formed through oxidation of the nitro group.

    Substituted imidazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Ethyl-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-2-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential biological processes, making the compound effective against certain microorganisms .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-1-methyl-2-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the nitro group at the 2-position differentiates it from other nitroimidazoles, potentially leading to unique applications and mechanisms of action.

Biological Activity

5-Ethyl-1-methyl-2-nitroimidazole is a notable compound within the nitroimidazole class, characterized by its unique structure and diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound features a five-membered ring with two nitrogen atoms at non-adjacent positions. The compound is synthesized through the nitration of 5-ethyl-1-methylimidazole using nitric and sulfuric acids, which introduces the nitro group at the 2-position of the imidazole ring. This process can be optimized in industrial settings using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action involves the interaction of the nitro group with biological molecules, leading to the formation of reactive intermediates. These intermediates can inhibit essential biological processes, making the compound a candidate for drug development against various infections .

Table 1: Comparison of Biological Activities of Nitroimidazole Derivatives

Compound NameActivity TypeIC50 Values (µM)References
This compoundAntimicrobialTBD
MetronidazoleAntibacterial6.0
FexinidazoleAnti-parasitic<20
2-Methyl-5-nitroimidazoleAntiviralTBD

Case Studies

Several studies have highlighted the efficacy of nitroimidazole derivatives in treating neglected tropical diseases. For instance, derivatives similar to this compound have shown promising results against protozoan infections like leishmaniasis and trypanosomiasis. In murine models, fexinidazole demonstrated a significant reduction in parasitemia, showcasing the potential effectiveness of nitroimidazoles in treating difficult infections .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction within microbial cells. This oxidative stress leads to bioenergetic collapse and apoptosis in pathogens. The compound's binding affinity to specific enzymes or receptors can modulate their activities, contributing to its antibacterial effects .

Safety and Toxicity

While nitroimidazoles are effective antimicrobial agents, concerns regarding their mutagenicity and genotoxicity have been raised. Studies indicate that compounds containing nitro groups may exhibit cytotoxic effects, necessitating further investigation into their safety profiles . The Ames test has been utilized to evaluate the mutagenic potential of these compounds, revealing critical insights into their risk assessments .

Properties

CAS No.

22796-67-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-1-methyl-2-nitroimidazole

InChI

InChI=1S/C6H9N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h4H,3H2,1-2H3

InChI Key

IKJZVLQZWUDHFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1C)[N+](=O)[O-]

Origin of Product

United States

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